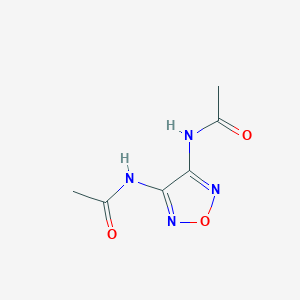

N,N'-1,2,5-oxadiazole-3,4-diyldiacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves a multistep process that includes the conversion of aryl/aralkyl organic acids into corresponding esters, hydrazides, and finally 1,3,4-oxadiazole-2-thiols. These compounds are synthesized by reacting these thiols with 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) (Gul et al., 2017).

Molecular Structure Analysis

The molecular structure of N,N'-dibenzyl-2,2'-[(1,3,4-oxadiazole-2,5-diyl)bis(o-phenyleneoxy)]diacetamide, a related compound, reveals that the phenylene and oxadiazole rings are almost coplanar, which is stabilized by intramolecular N—H⋯O and N—H⋯N hydrogen bonds (Wang, Huang, & Tang, 2008).

Chemical Reactions and Properties

The reactivity and chemical properties of 1,3,4-oxadiazole derivatives can be influenced by substituents on the oxadiazole ring. For example, the introduction of different aryl or alkyl groups can lead to novel compounds with specific chemical behaviors, as seen in the synthesis of various 1,3,4-oxadiazole derivatives using ultrasound irradiation, which offers better yields and shorter reaction times compared to conventional methods (Bretanha et al., 2011).

Applications De Recherche Scientifique

Antimicrobial Activity

One of the primary applications of N,N'-1,2,5-oxadiazole-3,4-diyldiacetamide derivatives is in antimicrobial therapy. Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against a range of microbial species. For instance, the synthesis and evaluation of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have demonstrated active properties against selected microbial species, highlighting their potential as antimicrobial agents (Gul et al., 2017).

Anticancer Potential

Another significant area of application is in the development of anticancer therapies. Research into 1,3,4-oxadiazole derivatives has indicated their effectiveness in inhibiting tumor growth and inducing apoptosis in cancer cells. The structure-activity relationship studies have led to the identification of compounds with potent in vivo anticancer activity, demonstrating the utility of these compounds in anticancer drug research (Cai et al., 2006).

Anti-inflammatory and Antioxidant Actions

The anti-inflammatory and antioxidant properties of N,N'-1,2,5-oxadiazole-3,4-diyldiacetamide derivatives have also been extensively studied. Compounds synthesized from these derivatives have shown significant anti-inflammatory and analgesic effects, suggesting their application in treating inflammatory conditions (Faheem, 2018).

Enzyme Inhibition for Therapeutic Applications

Research into the therapeutic applications of these compounds has also extended into enzyme inhibition. Several studies have identified 1,3,4-oxadiazole derivatives as potent inhibitors of various enzymes, indicating their potential use in designing drugs for diseases associated with enzymatic dysregulation (Verma et al., 2019).

Synthesis and Chemical Properties

The synthesis of N,N'-1,2,5-oxadiazole-3,4-diyldiacetamide derivatives has been a focus of research, aiming to improve the efficiency and applicability of these compounds in various fields. Novel synthetic routes have been developed to construct these derivatives under environmentally friendly conditions, enhancing their appeal for further pharmaceutical development (Zhu et al., 2015).

Propriétés

IUPAC Name |

N-(4-acetamido-1,2,5-oxadiazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c1-3(11)7-5-6(8-4(2)12)10-13-9-5/h1-2H3,(H,7,9,11)(H,8,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNERVSMMDXMONM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NON=C1NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,3S*)-7-[(3'-fluorobiphenyl-4-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5579772.png)

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5579779.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579786.png)

![N-{3,5-dichloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5579794.png)

![(1S*,6R*)-9-[(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5579808.png)

![3-(morpholin-4-ylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B5579823.png)

![(4aR*,7aS*)-1-methyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579832.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5579846.png)

![2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenyl 4-methylbenzenesulfonate](/img/structure/B5579847.png)

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride](/img/structure/B5579849.png)